2-Bromobenzenesulfonyl fluoride (CAS 1373232-47-3) is a bench-stable, bifunctional building block primarily utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Featuring a melting point of 45-50 °C, this solid reagent uniquely combines an electrophilic sulfonyl fluoride group with an ortho-positioned bromine atom. This dual functionality allows chemists to perform orthogonal reactions—such as transition-metal-catalyzed cross-couplings or halogen-lithium exchange at the bromine site—without compromising the highly stable S-F bond. Consequently, it serves as a critical, ready-to-use precursor for synthesizing complex sulfonamides, sulfamates, and covalent biological probes without the need for toxic fluorosulfonylation gases.
Substituting 2-bromobenzenesulfonyl fluoride with its sulfonyl chloride analog or its meta/para isomers leads to immediate synthetic failure during orthogonal functionalization workflows. While sulfonyl chlorides are traditionally used for sulfonamide synthesis, the S-Cl bond is too labile to survive harsh organometallic conditions like Br-Li exchange, resulting in rapid decomposition rather than clean functionalization. Furthermore, attempting lithiation with 3-bromo or 4-bromobenzenesulfonyl fluoride fails entirely; the resulting meta- or para-lithiated intermediates lack the cyclic chelation stabilization inherent to the ortho-position, leading to uncontrollable side reactions and zero yield of the desired electrophile-trapped products [1].
In continuous-flow microreactor studies, the ortho-bromine atom of 2-bromobenzenesulfonyl fluoride enables the formation of a highly stable aryllithium intermediate via Br-Li exchange. This intermediate can be trapped by various electrophiles to yield functionalized sulfonyl fluorides in 27–94% yields within seconds. Conversely, feasibility experiments using 3-bromobenzenesulfonyl fluoride and 4-bromobenzenesulfonyl fluoride failed to detect the desired products due to the severe instability of the meta- and para-lithiated species [1].
| Evidence Dimension | Yield of functionalized product via Br-Li exchange and electrophilic trapping |
| Target Compound Data | 27–94% yield within seconds (stable ortho-lithiated intermediate) |
| Comparator Or Baseline | 3-Bromo and 4-Bromo analogs (0% yield / products not detected) |
| Quantified Difference | Up to 94% absolute yield difference due to cyclic chelation stabilization |
| Conditions | Capillary microreactor, n-BuLi, -18 °C, followed by electrophilic trapping |
Buyers must select the ortho-isomer to successfully pre-functionalize the aromatic ring via lithiation prior to downstream SuFEx applications.
The procurement of the fluoride form is mandatory for orthogonal functionalization workflows. When subjected to Br-Li exchange conditions, the S-F bond of 2-bromobenzenesulfonyl fluoride remains completely intact, allowing for precise control and subsequent electrophilic trapping. In direct contrast, identical feasibility studies on the corresponding 2-bromobenzenesulfonyl chloride revealed fundamentally low controllability; the S-Cl bond is excessively labile, leading to rapid decomposition of the intermediate rather than successful functionalization [1].
| Evidence Dimension | Controllability and survival of the sulfonyl group during Br-Li exchange |
| Target Compound Data | S-F bond remains completely intact, allowing clean trapping |
| Comparator Or Baseline | 2-Bromobenzenesulfonyl chloride (rapid S-Cl bond decomposition) |
| Quantified Difference | Complete survival of the S-F bond vs. catastrophic cleavage of the S-Cl bond |
| Conditions | Br-Li exchange using n-BuLi in a batch or microreactor flow system |
This dictates the selection of the fluoride over the cheaper chloride analog when harsh organometallic steps are required before sulfonamide formation.
For the synthesis of complex SuFEx building blocks, starting with pre-functionalized 2-bromobenzenesulfonyl fluoride offers significant processability advantages over late-stage fluorosulfonylation. Direct introduction of a sulfonyl fluoride group typically requires the use of highly toxic sulfuryl fluoride (SO2F2) gas or complex, unstable in situ generated alternatives. Utilizing the bench-stable solid 2-bromobenzenesulfonyl fluoride bypasses these hazardous gas handling requirements entirely, streamlining mainstream laboratory and industrial scale-up workflows [1].
| Evidence Dimension | Toxicity and handling requirements for sulfonyl fluoride introduction |
| Target Compound Data | Bench-stable solid (mp 45-50 °C) requiring standard handling |
| Comparator Or Baseline | Direct fluorosulfonylation (requires highly toxic SO2F2 gas or unstable in situ reagents) |
| Quantified Difference | Elimination of hazardous gas infrastructure and toxic gas exposure risks |
| Conditions | Standard laboratory or industrial scale-up environments |
Procuring this pre-functionalized building block reduces environmental health and safety (EHS) overhead and accelerates process scale-up.
Directly leveraging its unique ortho-lithiation stability, this compound is ideal for continuous-flow microreactor systems to rapidly generate diverse ortho-functionalized benzenesulfonyl fluorides. These functionalized hubs are subsequently used in SuFEx click reactions with amines or phenols to build complex pharmaceutical libraries [1].
Leveraging the high-yield electrophilic trapping of its lithiated intermediate, 2-bromobenzenesulfonyl fluoride is utilized as a direct precursor for complex APIs. For example, it enables the rapid, continuous-flow synthesis of the pivotal precursor for the neuroprotective drug repinotan, a process that relies entirely on the survivability of the sulfonyl fluoride group during ortho-functionalization[1].
Because the S-F bond remains completely stable during harsh organometallic modifications at the bromine site, this compound is the premier choice for building diverse libraries of sulfonyl fluoride probes. These pre-functionalized hubs are deployed in SuFEx click reactions to discover new biological probes that selectively react with intracellular lipid binding proteins (iLBPs) [1].
Corrosive